N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
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Overview
Description
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with piperazine under controlled conditions to form the piperazine derivative. This intermediate is then reacted with a carboxamide derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The piperazine moiety contributes to its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O/c19-15-4-3-14(18(20,21)22)10-16(15)24-17(27)26-8-6-25(7-9-26)12-13-2-1-5-23-11-13/h1-5,10-11H,6-9,12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIFEBVJVHTZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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